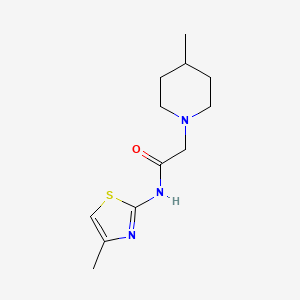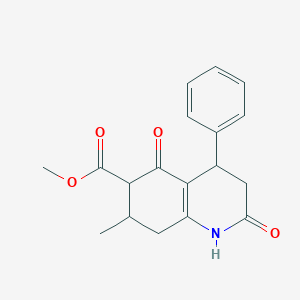![molecular formula C17H18N2O3S B4437520 N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4437520.png)
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide
描述
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as CSPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is of particular interest due to its unique structure and potential applications in various fields of study.
作用机制
The mechanism of action of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide involves its ability to bind to specific proteins or receptors in cells. In cancer cells, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to target the protein Hsp90, which is involved in the regulation of cell growth and survival. By inhibiting Hsp90, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide can prevent the proliferation of cancer cells. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of certain GABA receptors, which are involved in the regulation of neurotransmitter signaling. This modulation can affect the activity of neural circuits and may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of certain GABA receptors, leading to increased inhibitory signaling. This can affect the activity of neural circuits and may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been extensively studied, with a well-established mechanism of action and known biochemical and physiological effects. However, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide also has some limitations. Its potency can vary depending on the cell type or receptor being targeted, which can make it difficult to use in certain experiments. Additionally, its use may be limited by its potential toxicity or side effects.
未来方向
There are several future directions for research on N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of new compounds based on the N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide scaffold with improved potency or selectivity. Another direction is the exploration of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide's potential in combination therapies for cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide and its potential side effects in vivo.
科学研究应用
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
属性
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-15(17(20)18-13-10-11-13)8-5-9-16(12)19-23(21,22)14-6-3-2-4-7-14/h2-9,13,19H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIAFPQXHSCFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-methoxyphenyl)-7,7-dimethyl-4-(propylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437451.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4437466.png)
![4-(2-ethoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437473.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437484.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-propylbenzamide](/img/structure/B4437493.png)
![2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
![9-(3-methoxy-2-propoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4437510.png)
![4-fluoro-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437517.png)
![N-(4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4437524.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)
![ethyl {3-[(2-ethoxy-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetate](/img/structure/B4437532.png)
